Conformational Steering: γ-Turns vs. β-Turns
Azetidine-containing tetrapeptides preferentially adopt γ-turn conformations, whereas proline-containing analogs favor β-turn conformations under identical experimental conditions [1]. Molecular modeling, 1H NMR, and FT-IR studies on R2CO-2-R1Aze-L-Ala-NHMe model tetrapeptides demonstrate that the four-membered azetidine ring forces the peptide backbone into γ-turn conformations, while the five-membered proline ring promotes β-turns [1].
| Evidence Dimension | Turn conformation preference |
|---|---|
| Target Compound Data | γ-turn conformation (azetidine-2-carboxylate residue) |
| Comparator Or Baseline | Proline residue: β-turn conformation; α-methylproline: enhanced β-turn induction |
| Quantified Difference | Different turn type: γ-turn vs. β-turn |
| Conditions | Model tetrapeptides R2CO-2-R1Aze-L-Ala-NHMe analyzed by molecular modeling, 1H NMR, and FT-IR spectroscopy |
Why This Matters
This differential conformational steering directly impacts peptide-receptor recognition, enabling azetidine-based peptides to access binding conformations inaccessible to proline-based analogs.
- [1] Baeza, J. L., Gerona-Navarro, G., Pérez de Vega, M. J., García-López, M. T., González-Muñiz, R., & Martín-Martínez, M. (2008). Azetidine-derived amino acids versus proline derivatives. Alternative trends in reverse turn induction. Journal of Organic Chemistry, 73(5), 1704-1715. View Source
